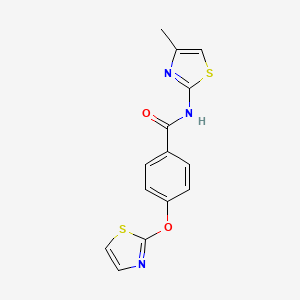
N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, commonly known as MTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MTTB is a heterocyclic compound that contains two thiazole rings and a benzamide group.
作用机制
MTTB is known to modulate the activity of ion channels and receptors. MTTB has been found to inhibit the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors. MTTB has also been shown to enhance the activity of GABA-A receptors.
Biochemical and Physiological Effects:
MTTB has been found to have various biochemical and physiological effects. MTTB has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In neuroscience, MTTB has been found to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability. MTTB has also been found to have anxiolytic and sedative effects.
实验室实验的优点和局限性
One of the advantages of using MTTB in lab experiments is its ability to selectively modulate the activity of ion channels and receptors. MTTB has also been found to be stable and easy to handle. However, one of the limitations of using MTTB is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the research on MTTB. One direction is to further investigate the mechanism of action of MTTB on ion channels and receptors. Another direction is to explore the potential applications of MTTB in other research fields such as immunology and infectious diseases. Additionally, the development of more soluble analogs of MTTB could improve its use in lab experiments.
合成方法
The synthesis of MTTB involves the reaction of 4-methyl-2-thiazolamine and 2-chloro-4-nitrophenyl thiazol-2-yl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon to obtain MTTB.
科学研究应用
MTTB has shown potential applications in various research fields such as cancer research, neuroscience, and drug discovery. MTTB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, MTTB has been used as a tool to study the function of ion channels and receptors. MTTB has also been used in drug discovery as a lead compound to develop new drugs.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-9-8-21-13(16-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGTNWICQXAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)
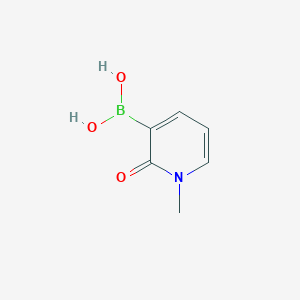


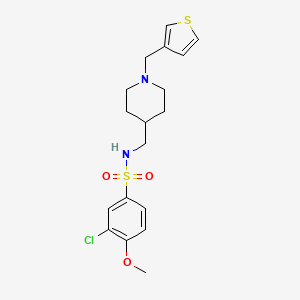
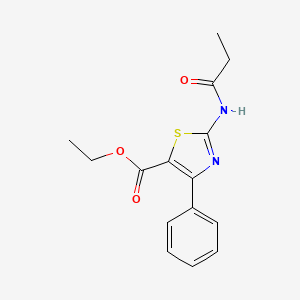
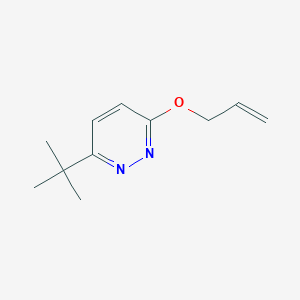
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)
![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)